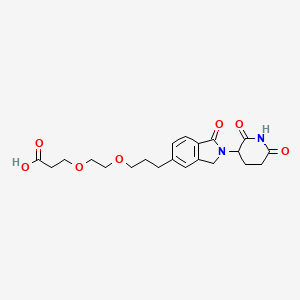
Phthalimidinoglutarimide-5'-C3-O-PEG1-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of phthalimide and glutarimide moieties linked through a polyethylene glycol (PEG) spacer, which enhances its solubility and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG spacer using standard organic synthesis techniques such as esterification or amidation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane or ethanol. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biocompatibility makes it suitable for use in biological assays and as a linker in bioconjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid exerts its effects involves its interaction with specific molecular targets and pathways. The PEG spacer enhances its solubility and allows it to interact more effectively with biological molecules. The phthalimide and glutarimide moieties can form stable complexes with various targets, facilitating their transport and delivery within biological systems.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid can be compared with other similar compounds such as:
Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: This compound has a longer PEG spacer, which may enhance its solubility and biocompatibility further.
Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid: Similar in structure but with a different PEG length, affecting its physical and chemical properties.
The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid lies in its specific PEG length and the combination of phthalimide and glutarimide moieties, which provide a balance of solubility, stability, and reactivity.
Eigenschaften
Molekularformel |
C21H26N2O7 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H26N2O7/c24-18-6-5-17(20(27)22-18)23-13-15-12-14(3-4-16(15)21(23)28)2-1-8-29-10-11-30-9-7-19(25)26/h3-4,12,17H,1-2,5-11,13H2,(H,25,26)(H,22,24,27) |
InChI-Schlüssel |
FGBSCBDPBOTDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















